molecular formula C7H5ClO2 B112157 3-Chloro-5-hydroxybenzaldehyde CAS No. 1829-33-0

3-Chloro-5-hydroxybenzaldehyde

Cat. No.: B112157
CAS No.: 1829-33-0
M. Wt: 156.56 g/mol
InChI Key: BJENCCAVAIAGOF-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

In organic synthesis, substituted benzaldehydes are pivotal starting materials and intermediates. acs.org Their aldehyde group readily participates in a wide array of chemical reactions, including condensations and oxidations, to form more complex molecular architectures. wisdomlib.org They are instrumental in the synthesis of diverse heterocyclic compounds such as chalcones, pyrazoles, oxazolones, and Schiff bases. wisdomlib.org

The importance of substituted benzaldehydes extends profoundly into medicinal chemistry. These compounds are integral to the development of new therapeutic agents. wisdomlib.org For instance, specific substituted benzaldehydes have been designed to bind to human hemoglobin, thereby increasing its oxygen affinity, a mechanism explored for its potential in treating sickle cell disease. nih.gov Furthermore, they serve as key components in the synthesis of benzimidazole-based derivatives that have been investigated as potential inhibitors for enzymes implicated in Alzheimer's disease. nih.gov The versatility of these compounds allows for the fine-tuning of molecular properties to achieve desired biological activities.

Overview of Halogenated Hydroxybenzaldehydes in Contemporary Research

Halogenated hydroxybenzaldehydes represent a significant subclass of substituted benzaldehydes, characterized by the presence of one or more halogen atoms and at least one hydroxyl group on the benzene (B151609) ring. The introduction of halogen atoms like chlorine, bromine, or fluorine can dramatically alter the electronic properties and reactivity of the molecule. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENCCAVAIAGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619815
Record name 3-Chloro-5-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-33-0
Record name 3-Chloro-5-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 3 Chloro 5 Hydroxybenzaldehyde Reactivity

Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity

The presence of a chlorine atom, a hydroxyl group, and an aldehyde group on the benzene (B151609) ring of 3-Chloro-5-hydroxybenzaldehyde creates a unique electronic environment that dictates its reactivity. The chlorine atom, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I effect). nih.govnih.gov Conversely, the hydroxyl group is a strong activating group, donating electron density to the aromatic ring through resonance (+M effect). The aldehyde group is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects (-I, -M).

Electrophilicity of the Aldehyde Moiety

The aldehyde group in this compound possesses a significant electrophilic character due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbonyl carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. ontosight.ai

The electrophilicity of the aldehyde is further influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the aldehyde group itself enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity. nih.govbenchchem.com This heightened electrophilicity is a key factor in its participation in nucleophilic addition reactions. ontosight.ai Computational studies, such as Density Functional Theory (DFT), can be used to model the electrostatic potential map and quantify the electron-withdrawing effects, which in turn helps in understanding the enhanced electrophilicity at the aldehyde group. benchchem.com

Directing Effects of Chlorine and Hydroxyl Groups on Electrophilic and Nucleophilic Aromatic Substitution

The positions at which electrophilic and nucleophilic aromatic substitution reactions occur are largely determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the hydroxyl group is a powerful ortho-, para-director due to its ability to stabilize the intermediate carbocation (arenium ion) through resonance. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the arenium ion. The aldehyde group is a meta-director.

Given the positions of the substituents in this compound, the directing effects can be summarized as follows:

Hydroxyl group (at C5): Directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

Chlorine atom (at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Aldehyde group (at C1): Directs incoming electrophiles to the meta (C3, C5) positions.

The combined influence of these groups will determine the regioselectivity of electrophilic substitution reactions. The strong activating and directing effect of the hydroxyl group will likely dominate, favoring substitution at the positions ortho and para to it.

Nucleophilic Aromatic Substitution:

Reaction Pathways and Transformation Mechanisms

The aldehyde functional group in this compound is a focal point for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidation and Reduction Pathways of the Aldehyde Group

Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid. benchchem.comsmolecule.com This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For instance, in a study on the transformation of halogenated aromatic aldehydes, the oxidation of the aldehyde group to a carboxylic acid was observed as a principal metabolic pathway. asm.org

Reduction: The aldehyde group can also be reduced to a primary alcohol (a hydroxymethyl group). benchchem.comsmolecule.comasm.org This reduction can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. rsc.org In some instances, partial reduction of the aldehyde to a hydroxymethyl group has been observed concurrently with oxidation to a carboxylic acid. asm.org

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde group is a prime target for nucleophilic attack. ontosight.ai This leads to nucleophilic addition reactions, which are fundamental to the synthesis of more complex molecules. cymitquimica.com For example, this compound can react with amines to form imines (Schiff bases), a reaction that involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. This reactivity is crucial for its use as a building block in the synthesis of various organic compounds. ontosight.ai

Intramolecular Cyclization and Heterocycle Formation for Related Structures

The reactive nature of the aldehyde and hydroxyl groups, combined with the substituted aromatic ring, makes this compound and its derivatives valuable precursors for the synthesis of heterocyclic compounds. uobaghdad.edu.iqunivpancasila.ac.id

For instance, related benzaldehyde (B42025) structures can undergo intramolecular cyclization reactions. beilstein-journals.org Studies on similar molecules have shown that intramolecular benzoin (B196080) reactions can be catalyzed to form cyclic products. csic.es Furthermore, condensation reactions with various reagents can lead to the formation of diverse heterocyclic systems. For example, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of substituted indoles. rsc.org The synthesis of pyrazoline derivatives has been achieved from related hydroxybenzaldehyde structures through one-pot three-component reactions. researchgate.net Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]quinolines. rsc.org These examples highlight the potential of substituted benzaldehydes in constructing complex heterocyclic frameworks, which are of significant interest in medicinal chemistry. univpancasila.ac.id

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The reactivity of this compound is governed by the electronic effects of its three functional groups: the aldehyde (-CHO), the hydroxyl (-OH), and the chloro (-Cl) substituents on the benzene ring. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. The hydroxyl group is a strongly activating, electron-donating group, while the chloro group is a deactivating but ortho-, para-directing electron-withdrawing group. The interplay of these substituents dictates the kinetic and thermodynamic feasibility of various reactions.

In the absence of direct experimental data for this compound, the following sections discuss the expected kinetic and thermodynamic behavior based on established chemical principles and data from analogous compounds.

General Reactivity and Substituent Effects

Table 1: Comparison of Physical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅ClO₂156.571829-33-0 nih.gov
3-Hydroxybenzaldehyde (B18108)C₇H₆O₂122.12100-83-4
4-Hydroxybenzaldehyde (B117250)C₇H₆O₂122.12123-08-0
3-ChlorobenzaldehydeC₇H₅ClO140.57587-04-2
5-ChlorosalicylaldehydeC₇H₅ClO₂156.57635-93-8 acs.org

Expected Kinetic Behavior in Common Reactions

Nucleophilic Addition to the Carbonyl Group: The electrophilicity of the aldehyde carbon in this compound is modulated by the ring substituents. The electron-withdrawing nature of the chloro group is expected to enhance the rate of nucleophilic attack compared to unsubstituted benzaldehyde. Conversely, the electron-donating hydroxyl group would decrease the rate. The net effect would depend on the relative magnitudes of these opposing influences.

Electrophilic Aromatic Substitution: The directing effects of the hydroxyl and chloro groups would govern the regioselectivity of electrophilic substitution reactions. The strongly activating hydroxyl group would be the dominant directing influence, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6). The presence of the chloro group at position 3 would sterically hinder attack at position 2 and electronically disfavor it. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions.

Oxidation of the Aldehyde Group: The oxidation of benzaldehydes to carboxylic acids is a common transformation. The rate of this reaction can be influenced by the electronic nature of the ring substituents. Kinetic studies on the oxidation of 4-hydroxybenzaldehyde have been reported, though similar data for the 3-chloro-5-hydroxy isomer is not available. sphinxsai.com

Thermodynamic Considerations

Specific thermodynamic data, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), have not been experimentally determined for this compound. However, computational methods can provide estimates for these values. For comparison, calculated thermodynamic data for the related compound 3-chloro-4-hydroxybenzoic acid are available, which can offer a point of reference. chemeo.com

Table 2: Calculated Thermodynamic Properties for a Related Compound

Compound NamePropertyValueUnitSource
3-Chloro-4-hydroxybenzoic acidStandard Gibbs free energy of formation (ΔfG°)-321.45kJ/mol chemeo.com
3-Chloro-4-hydroxybenzoic acidEnthalpy of formation at standard conditions (ΔfH°gas)-420.61kJ/mol chemeo.com
3-Chloro-4-hydroxybenzoic acidEnthalpy of fusion at standard conditions (ΔfusH°)23.21kJ/mol chemeo.com
3-Chloro-4-hydroxybenzoic acidEnthalpy of vaporization at standard conditions (ΔvapH°)74.94kJ/mol chemeo.com

It is important to note that these values are for a different, albeit structurally similar, molecule and should be used with caution when inferring the thermodynamic properties of this compound.

Advanced Spectroscopic Characterization Techniques for 3 Chloro 5 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-Chloro-5-hydroxybenzaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the phenolic hydroxyl proton, and the three aromatic protons.

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Hydroxyl Proton (-OH): The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Aromatic Protons: The three protons on the benzene (B151609) ring (at C2, C4, and C6) would appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm). Their specific splitting patterns depend on the coupling constants between them.

As a further illustration, the ¹H NMR data for the derivative 3-chloro-5-fluoro-2-hydroxybenzaldehyde (B1585691) shows two aromatic protons as doublets of doublets and separate singlets for the hydroxyl and aldehyde protons, highlighting the detailed structural information that can be obtained. iucr.org

Table 1: Illustrative ¹H NMR Data for a this compound Derivative (Data for 3-chloro-5-fluoro-2-hydroxybenzaldehyde in CDCl₃) iucr.org

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aldehyde (C(=O)H)11.21Singlet-
Hydroxyl (OH)9.86Singlet-
Aromatic (CarylH)7.42Doublet of DoubletsJmeta = 3.0, JH–F = 7.8
Aromatic (CarylH)7.23Doublet of DoubletsJmeta = 3.0, JH–F = 7.2

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. For this compound, seven distinct signals are expected:

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and appears far downfield, typically between δ 190-200 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C5) and the carbon bearing the chlorine atom (C3) will have their chemical shifts influenced by these substituents. The remaining four aromatic carbons (C1, C2, C4, C6) will also show distinct signals.

The data for related isomers, such as 2-Chloro-5-hydroxybenzaldehyde (B104083), can serve as a reference.

Table 2: ¹³C NMR Spectroscopic Data for the Isomer 2-Chloro-5-hydroxybenzaldehyde (Data obtained in CDCl₃) chemicalbook.com

Carbon AtomChemical Shift (δ, ppm)
1195.43
2160.07
3136.85
4132.48
5124.63
6121.16
7119.44

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its structure.

O-H Stretch: A broad absorption band for the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹.

C=O Stretch: A strong, sharp absorption for the aldehyde carbonyl group typically appears in the range of 1680-1715 cm⁻¹.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

The FT-IR data for the derivative 3-chloro-5-fluoro-2-hydroxybenzaldehyde provides a relevant example of the expected spectral features. iucr.org

Table 3: Key FT-IR Vibrational Frequencies for a Derivative (Data for 3-chloro-5-fluoro-2-hydroxybenzaldehyde) iucr.org

Functional GroupVibration TypeFrequency (cm⁻¹)Intensity
O-H & Aromatic C-HStretching3081Medium, Broad
Aldehyde C-HStretching (Fermi Doublet)2859, 2733Weak
C=O (Aldehyde)Stretching1664Strong
C=C (Aromatic)Stretching1623, 1462Medium
C-O (Phenol)Stretching1294Strong
C-ClStretching875Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.org For this compound (C₇H₅ClO₂), the calculated monoisotopic mass is 155.9978071 Da. nih.gov HRMS can confirm this mass with high precision (typically within 5 ppm), which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, the presence of a chlorine atom is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). In the mass spectrum, this results in two peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (for the M⁺ and M+2⁺ ions), providing unambiguous evidence for the presence of a single chlorine atom in the molecule.

Hyphenated Techniques (e.g., HPLC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are powerful tools for the analysis of complex mixtures and the assessment of compound purity. acs.org

In the context of this compound, HPLC would first separate the target compound from any starting materials, byproducts, or degradation products. mdpi.combrieflands.com The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer provides the molecular weight of each component as it elutes from the column. This coupling allows for the confident identification of impurities, even at very low levels. For derivatives of this compound, HPLC-MS has been used to monitor reaction progress, verify the molecular ion peaks of products, and ensure the purity of the final compounds. brieflands.com

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Hydroxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Chloro-5-hydroxybenzaldehyde. DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), are used to optimize the molecule's geometry and calculate its electronic properties. researchgate.net

The electronic characteristics are largely defined by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. For substituted benzaldehydes, the HOMO is typically localized on the phenol (B47542) ring and the aldehyde group, while the LUMO is characterized by π* density from these same groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity.

The substituents on the aromatic ring significantly influence the electronic distribution. The hydroxyl (-OH) group is an electron-donating group that activates the ring, while the chlorine (-Cl) atom is an electron-withdrawing group that deactivates it through its inductive effect. These effects modulate the electron density across the molecule, which can be quantified through calculations of partial charges on each atom.

Table 1: Computed Properties of this compound
PropertyValueSource
Molecular FormulaC7H5ClO2 nih.govamericanelements.com
Molecular Weight156.57 g/mol americanelements.com
IUPAC NameThis compound nih.govamericanelements.com
InChIKeyBJENCCAVAIAGOF-UHFFFAOYSA-N nih.govamericanelements.com
SMILESC1=C(C=C(C=C1O)Cl)C=O nih.govamericanelements.com
XLogP32.5 nih.gov

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling is a key component in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For this compound, while specific SAR studies are not widely published, the principles can be understood from studies on analogous compounds. nih.govnih.govkuleuven.be

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of compounds based on molecular descriptors. nih.govoup.com These models can correlate parameters such as lipophilicity (log Kow), electronic properties (e.g., charge of the carbonyl oxygen), and steric factors with biological outcomes like enzyme inhibition or toxicity. nih.govoup.com For instance, studies on other substituted phenyl compounds have shown that the position of substituents dramatically impacts potency. In one study on phenyl alkyl ketones, moving a methoxy (B1213986) group from the 3-position to the 4-position resulted in a 20- to 500-fold increase in inhibitory potency against a target enzyme. nih.gov

Such SAR and QSAR studies are crucial for understanding how modifications to the this compound scaffold—such as altering substituent positions or adding new functional groups—could influence its interaction with a biological target. nih.gov This knowledge is instrumental in guiding the synthesis of more potent and selective derivatives. nih.gov

Table 2: Example of Substituent Effects on Biological Activity in a Phenyl Alkyl Ketone Series (Illustrative of SAR Principles)
Compound SeriesSubstituent PositionRelative PotencyReference
Phenyl Alkyl Ketones4-Methoxy substitution20- to 500-fold more potent nih.gov
Phenyl Alkyl Ketones3-Methoxy substitutionLess potent nih.gov
Phenyl Alkyl Ketones4-Difluoromethoxy substitution2- to 14-fold more potent than 4-methoxy nih.gov

Prediction of Reactive Sites and Mechanistic Pathways

Computational chemistry offers precise methods for identifying the most probable sites for chemical reactions on a molecule and for mapping out entire reaction mechanisms.

Reactive Site Prediction: The reactivity of different parts of the this compound molecule can be predicted using tools like Molecular Electrostatic Potential (MEP) maps and Fukui function analysis. bohrium.commdpi.com

MEP Maps: These maps visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netbohrium.com For a hydroxybenzaldehyde derivative, negative potential is expected around the phenolic and carbonyl oxygen atoms, while positive potential would be found near the hydroxyl hydrogen.

Fukui Functions: This is a more quantitative method based on DFT that helps identify the propensity of each atomic site to react with nucleophiles, electrophiles, or radicals. mdpi.com For example, calculations on similar molecules have identified the carbonyl carbon as a primary site for nucleophilic attack. oup.commdpi.com

Mechanistic Pathway Elucidation: Beyond identifying reactive sites, theoretical calculations can model the entire pathway of a chemical reaction. researchgate.netacs.org By calculating the energy of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a proposed mechanism. acs.org This allows them to determine the most energetically favorable reaction pathway and identify the rate-determining step (the step with the highest energy barrier). researchgate.netacs.org This approach can be used to understand and predict the outcomes of reactions involving this compound, such as condensation reactions at the aldehyde group or substitution reactions on the aromatic ring. nih.gov

Rational Design of Derivatives and Analogs for Targeted Applications

The insights gained from quantum chemical calculations and molecular modeling form the basis for the rational design of new molecules with tailored properties. By understanding the electronic structure, reactive sites, and SAR of this compound, researchers can make informed decisions to design derivatives for specific applications, such as pharmaceuticals or materials science.

For example, computational modeling can predict how the addition of different functional groups would alter the molecule's properties. DFT calculations can be used to screen potential derivatives by predicting their electronic effects; for instance, adding a strong electron-withdrawing group could enhance the electrophilicity of the aldehyde, making it more reactive for certain synthetic steps. Similarly, if the goal is to develop a new drug candidate, molecular docking simulations can predict how well a designed analog binds to the active site of a target protein. kaimosi.comacs.org

This computational-led approach has been successfully applied to related compounds. Derivatives of a structural isomer, 3-Chloro-4-hydroxybenzaldehyde (B1581250), have been synthesized and shown to possess significant antiproliferative activity against cancer cell lines. Computational methods can accelerate such discoveries by prioritizing the synthesis of compounds that are computationally predicted to have the highest activity, saving significant time and resources in the lab. nih.gov

Biological and Pharmacological Research on 3 Chloro 5 Hydroxybenzaldehyde and Its Derivatives

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 3-Chloro-5-hydroxybenzaldehyde, the interplay between the halogen, hydroxyl, and aldehyde functional groups is critical in defining their pharmacological effects.

Impact of Halogenation on Biological Efficacy and Physicochemical Properties

The introduction of a halogen atom, such as chlorine, into a benzaldehyde (B42025) scaffold can significantly modulate its biological efficacy and physicochemical properties. Halogenation can influence a molecule's lipophilicity, electronic character, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Research on substituted benzaldehydes has demonstrated that the position and nature of the halogen substituent are crucial for activity. For instance, in a study on substituted benzamidothiazoles, the introduction of a bromo substituent was used to probe functional group compatibility and as a reactive intermediate for further modifications. While specific SAR studies on this compound are limited, research on related compounds, such as 5-chloro-2-hydroxybenzaldehyde derivatives, has highlighted their antimicrobial potential. A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold exhibited notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii uni.lu. This suggests that the chloro-hydroxybenzaldehyde moiety can be a valuable pharmacophore in the design of new antimicrobial agents.

The table below summarizes the antimicrobial activity of a selected derivative from the aforementioned study, illustrating the contribution of the chlorinated hydroxybenzaldehyde structure.

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC) (μmol/L)
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus15.62-31.25

Data sourced from a study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold uni.lu.

Role of Hydroxyl and Aldehyde Moieties in Molecular Interactions

The hydroxyl (-OH) and aldehyde (-CHO) groups are key functional moieties that actively participate in molecular interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong binding to the active sites of enzymes and receptors. The aldehyde group, being a polar and reactive entity, can form covalent bonds, such as Schiff bases with amino groups of proteins, or participate in hydrogen bonding.

For example, studies on hydroxybenzaldehydes have shown their potential to interact with various biological targets. In silico screening of aldehyde derivatives from seaweeds identified 3-hydroxybenzaldehyde (B18108) and 3,4-dihydroxybenzaldehyde (B13553) as having good predicted absorption and solubility levels with non-hepatotoxicity nih.gov. Furthermore, 3,4-dihydroxybenzaldehyde was predicted to exhibit strong binding interactions with the 3C-like protease of SARS-CoV-2 nih.gov.

Research on 3-hydroxybenzaldehyde has demonstrated its vasculoprotective effects by preventing vascular smooth muscle cell proliferation and endothelial cell inflammation plos.org. This activity is attributed to its ability to modulate key signaling molecules involved in these processes. The aldehyde functional group is crucial for the biological activity of many compounds, including their antimicrobial effects. Aldehydes can cause mechanical disruption of the bacterial cell membrane, leading to increased permeability and cell death nih.gov.

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is essential for their development as therapeutic agents. This involves identifying their specific molecular targets and the biochemical pathways they modulate.

Interaction with Enzymes and Receptors

While direct studies on the enzyme and receptor interactions of this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, 4-hydroxybenzaldehyde (B117250) is known to be an inhibitor of dopamine (B1211576) β-monooxygenase nih.gov. A study on benzyloxybenzaldehyde derivatives identified potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers semanticscholar.org. Computational docking studies supported the experimental results, suggesting a good binding affinity of these derivatives to the ALDH1A3 isoform semanticscholar.org.

Molecular docking simulations have been employed to predict the binding of hydroxybenzaldehyde derivatives to various protein targets. For example, 3,4-dihydroxybenzaldehyde was predicted to interact with the 3C-like protease of SARS-CoV-2 with a significant binding energy nih.gov. These computational approaches can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Modulation of Biochemical Pathways

Substituted benzaldehydes can influence various biochemical pathways, leading to their observed biological effects. Benzaldehyde itself has been shown to suppress multiple signal pathways in cancer cells by regulating protein-protein interactions mediated by the 14-3-3ζ protein researchgate.net. This suggests that benzaldehyde derivatives could have potential as anticancer agents by targeting key signaling hubs that control oncogenic pathways researchgate.net.

Furthermore, 3-hydroxybenzaldehyde has been shown to exert vasculoprotective effects by inhibiting inflammatory signaling in human umbilical vein endothelial cells (HUVECs) plos.org. It was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), as well as the phosphorylation of NF-κB and p38, which are critical mediators of inflammation plos.org. The table below summarizes the inhibitory effects of 3-hydroxybenzaldehyde on key inflammatory markers.

Inflammatory MarkerEffect of 3-Hydroxybenzaldehyde Treatment
VCAM-1 ExpressionInhibited
ICAM-1 ExpressionInhibited
p-NF-κB LevelsInhibited
p-p38 LevelsInhibited

Data based on a study of the vasculoprotective effects of 3-hydroxybenzaldehyde plos.org.

Specific Bioactivity Profiles and Therapeutic Potential

The unique combination of functional groups in this compound suggests a potential for a range of biological activities. While direct pharmacological screening of this specific compound is not widely reported, the bioactivity of its derivatives and related structures points towards promising therapeutic applications.

Derivatives of 5-chloro-2-hydroxybenzaldehyde have demonstrated significant antimicrobial activity uni.lu. This suggests that this compound could also serve as a scaffold for the development of novel antibacterial and antimycobacterial agents. The presence of the chlorine atom and the hydroxyl group is likely to be a key determinant of this activity.

The anticancer potential of benzaldehyde derivatives is another area of active research. Benzaldehyde has been shown to decrease the viability of lung and prostate cancer cell lines rgcc-international.com. The mechanism of action is thought to involve the modulation of important intracellular signaling pathways such as ERK/MAPK and the production of reactive oxygen species (ROS) rgcc-international.com. Given these findings, this compound warrants investigation for its potential cytotoxic effects on various cancer cell lines.

The vasculoprotective effects observed with 3-hydroxybenzaldehyde, such as the inhibition of vascular smooth muscle cell proliferation and endothelial inflammation, suggest that this compound could also have therapeutic potential in cardiovascular diseases plos.org. The substitution pattern on the benzene (B151609) ring can significantly influence these activities, and the presence of a chlorine atom at the 3-position may offer unique pharmacological properties.

Antimicrobial and Antifungal Activities

Derivatives of halogenated and hydroxylated benzaldehydes have been a focus of research for developing new antimicrobial and antifungal agents. The core structure allows for the synthesis of various classes of compounds, including Schiff bases and chalcones, which have demonstrated notable activity against a range of pathogens.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a significant class of compounds in medicinal chemistry. derpharmachemica.comijmrsti.com Studies on Schiff bases derived from substituted benzaldehydes have shown that they possess broad-spectrum biological activities, including antibacterial and antifungal properties. rltsc.edu.in The presence of both chloro and hydroxyl groups on the benzaldehyde ring can influence the antimicrobial efficacy. For instance, metal complexes of Schiff bases derived from chlorinated aromatic moieties have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some showing significant inhibitory activity. ijmrsti.commdpi.com Research on Schiff bases derived from 3,3′-diaminodipropylamine and various benzaldehyde derivatives indicated bacteriostatic effects, and one specific derivative exhibited significant activity against Candida.

Chalcones, which are precursors to flavonoids, represent another class of derivatives with potent antimicrobial properties. rltsc.edu.innih.gov These α,β-unsaturated ketones are synthesized through the Claisen-Schmidt condensation of an aldehyde and an acetophenone. rltsc.edu.in Research into chalcone (B49325) derivatives containing chloro and hydroxyl substituents has revealed moderate to high antibacterial activity against species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. nih.gov Some chalcone derivatives have also demonstrated significant antifungal activity, in some cases superior to standard drugs like ketoconazole, particularly against dermatophytes such as Microsporum gypseum. nih.govnih.gov The structure-activity relationship studies suggest that substitutions on the aromatic rings of the chalcone scaffold play a crucial role in their antifungal potency. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Benzaldehyde Derivatives
Derivative ClassTarget Organism(s)Observed EffectReference
Chalcone Derivatives (with Cl and OH groups)S. aureus, B. subtilis, E. coli, P. vulgarisModerate to high antibacterial activity. nih.gov
4-Chloro Chalcone DerivativeMicrosporum gypseumAntifungal activity superior to ketoconazole. nih.gov
Schiff Base DerivativesGram-positive and Gram-negative bacteria, CandidaBacteriostatic and significant anticandida activity.
Amino Acid Schiff Base Cu(II) ComplexesE. coliEfficient antibacterial activity. mdpi.com

Antioxidant Properties and Free Radical Scavenging Mechanisms

Phenolic compounds, including hydroxybenzaldehyde derivatives, are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity of these molecules is heavily influenced by the number and position of hydroxyl groups on the aromatic ring.

Research on dihydroxybenzaldehydes has established a relationship between the substitution pattern and antioxidant activity. Derivatives with electron-donating hydroxyl groups exhibit antioxidant properties. The antioxidant capacity is not solely dependent on the number of hydroxyl groups but also on their relative positions, which affects the stability of the resulting phenoxyl radical. Studies have employed various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, to quantify this activity.

Derivatives like hydroxybenzylidene hydrazines have been synthesized and evaluated for their free radical scavenging capabilities. These studies have shown that the number of hydroxyl groups on the benzylidene portion of the molecule is a key determinant of its efficacy in scavenging radicals like DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). For instance, derivatives with three hydroxyl groups were found to be the most effective scavengers. Schiff base derivatives of hydroxybenzaldehydes have also been investigated, with studies showing that the presence of phenolic hydroxyl groups enables them to donate protons to stabilize free radicals, thus exhibiting antioxidant activity. nih.govresearchgate.netresearchgate.net The formation of metal complexes with these Schiff bases can sometimes enhance this activity. researchgate.netresearchgate.net

Table 2: Free Radical Scavenging Activity of Hydroxybenzylidene Hydrazine (B178648) Derivatives
Derivative TypeRadical ScavengedKey FindingReference
Hydroxybenzylidene hydrazines with three OH groupsDPPHMost effective scavengers.
Hydroxybenzylidene hydrazines with two OH groups (positions 3, 5)ABTSMost effective scavengers.
Schiff base ligand (from 3-hydroxy-benzaldehyde)DPPHShowed antioxidant activity. researchgate.net
Zn(II) complex of Schiff base (from 3-hydroxy-benzaldehyde)DPPHMore active than the free ligand. researchgate.net

Antiviral Efficacy Studies

The investigation of this compound derivatives for antiviral applications is an emerging area of research. While specific studies on derivatives of this exact compound are limited, broader research into related structures provides a basis for their potential efficacy. Natural products, including various phenolic and aldehydic compounds, have been explored for their antiviral and virucidal properties. nih.gov

For example, a patent application has described an antiviral agent containing p-hydroxybenzaldehyde and vanillin (B372448) as effective components, suggesting high antiviral activities against viruses such as herpesvirus and influenza virus with low cytotoxicity. google.com Studies on other substituted benzaldehydes, such as salicylaldehyde (B1680747), have shown activity against Human herpesvirus 1. researchgate.net The antiviral effect of these compounds is sometimes attributed to their ability to form hydrogen bonds. researchgate.net More complex derivatives, such as pyridobenzothiazolones, have been shown to inhibit viral RNA-dependent RNA polymerase, a key enzyme for many viruses. nih.gov The development of synthetic derivatives allows for the modification of the core benzaldehyde structure to potentially enhance antiviral activity, as seen in studies where structural modifications of a natural product led to a seven-fold increase in anti-influenza activity. mdpi.com These findings suggest that synthetic derivatives of this compound could be promising candidates for the development of new antiviral therapeutics.

Neuroprotective Effects

Derivatives of substituted benzaldehydes are being investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.gov The primary mechanism of action explored is the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A decrease in acetylcholine levels is a hallmark of AD. nih.gov

A study on benzimidazole-based derivatives incorporating substituted benzaldehydes revealed potent inhibition of both AChE and BuChE. nih.gov Notably, a derivative with chloro groups at the 3 and 4 positions of the phenyl ring was identified as the most potent compound, suggesting that halogen substitution can be beneficial for activity. nih.gov Molecular dynamics simulations have further supported these findings, indicating that such compounds can form stable complexes within the binding pockets of these enzymes. nih.gov

Other research has focused on the neuroprotective effects of hydroxybenzaldehydes in models of Aβ toxicity, a key pathological feature of AD. frontiersin.org For instance, p-hydroxybenzaldehyde has been shown to delay paralysis and reduce Aβ aggregation in a C. elegans model of AD. frontiersin.org Similarly, benzaldehyde has been found to regulate cell apoptosis and oxidative stress in the brains of mice with parasitic infections that cause neurological damage. cgu.edu.tw These studies provide a strong rationale for investigating derivatives of this compound as potential neuroprotective agents.

Allosteric Modulation of Hemoglobin for Tissue Oxygenation

Aromatic aldehydes have been identified as a class of compounds capable of allosterically modulating the oxygen affinity of hemoglobin (Hb). nih.govnih.govresearchgate.net This property is of significant therapeutic interest, particularly for the treatment of sickle cell disease (SCD), a genetic disorder caused by the polymerization of deoxygenated sickle hemoglobin (HbS). nih.govijbcp.com By increasing hemoglobin's affinity for oxygen, these modulators stabilize the oxygenated state of Hb (R-state), which does not polymerize, thereby preventing the sickling of red blood cells. nih.govlibretexts.org

The mechanism of action involves the aldehyde group forming a reversible covalent Schiff base with the N-terminal valine of the α-chains of hemoglobin. nih.govijbcp.com This interaction induces a conformational change that shifts the allosteric equilibrium towards the high-affinity R-state, resulting in a left-shift of the oxygen equilibrium curve. nih.gov

Voxelotor, a drug approved for the treatment of SCD, is a prime example of a therapeutic agent developed from this class of aromatic aldehydes. nih.govijbcp.comnih.gov Clinical studies have demonstrated that Voxelotor significantly increases hemoglobin levels and reduces markers of hemolysis and the percentage of sickled red blood cells in patients with SCD. nih.govjwatch.org The development of Voxelotor stemmed from early research on various substituted benzaldehydes, which showed their potential to inhibit HbS polymerization. nih.gov This successful clinical application underscores the potential of other substituted benzaldehyde derivatives, including those of this compound, as allosteric modulators of hemoglobin for increasing tissue oxygenation. nih.gov

Table 3: Effects of Benzaldehyde-based Hemoglobin Modulators
CompoundMechanismTherapeutic ApplicationObserved Clinical/Preclinical EffectReference
VoxelotorIncreases Hb oxygen affinity via Schiff base formation with α-chain N-terminal valine.Sickle Cell Disease (SCD)Increased hemoglobin levels, reduced hemolysis and sickling. nih.govijbcp.comnih.gov
Substituted BenzaldehydesAllosteric modulation, stabilizing the R-state of Hb.Potential for SCD and other ischemia-related diseases.Left-shift of the oxygen dissociation curve. nih.govresearchgate.net

Anticancer Research Applications

Substituted benzaldehyde derivatives have emerged as a promising area of anticancer research, with studies investigating their effects on various cancer cell lines and signaling pathways. nih.govunimas.my Benzaldehyde itself has been shown to suppress epithelial-mesenchymal plasticity, a process critical for cancer metastasis, and overcome treatment resistance in pancreatic and lung cancer models. ecancer.org

Research into benzyloxybenzaldehyde derivatives has identified several compounds with significant activity against the HL-60 human leukemia cell line. nih.gov These compounds were found to induce apoptosis (programmed cell death) and arrest the cell cycle at the G2/M phase. nih.gov One of the most potent compounds in this series was 2-[(3-methoxybenzyl)oxy]benzaldehyde. nih.gov The inclusion of a chloro substituent, as in 2-(benzyloxy)-5-chlorobenzaldehyde, also resulted in significant anticancer activity. nih.gov

Other studies have focused on designing derivatives to selectively inhibit specific enzymes overexpressed in cancer cells, such as aldehyde dehydrogenase 1A3 (ALDH1A3). nih.govmdpi.com Halogenated derivatives have also been explored, with some showing potent cytotoxic effects in models of triple-negative breast cancer and prostate cancer. nih.govchemrxiv.org For example, novel halogenated benzothiadiazine derivatives have been identified with significantly greater antineoplastic effects than existing agents, demonstrating high selectivity for cancer cells over nonmalignant cells. nih.gov These findings suggest that the this compound scaffold is a valuable starting point for the design and synthesis of novel anticancer agents.

Environmental Fate and Degradation Studies of Halogenated Benzaldehydes

Abiotic Degradation Pathways and Environmental Persistence

Abiotic degradation involves non-biological processes that break down chemical compounds. For halogenated benzaldehydes, key abiotic pathways include photolysis and hydrolysis, although their efficiency can be limited.

Photochemical Degradation : Some chlorinated benzaldehydes can undergo photocatalytic decomposition when exposed to UV radiation. researchgate.net This process involves the absorption of light energy, which can lead to the excitation of electrons and subsequent cleavage of chemical bonds. However, many chlorinated aromatic compounds are resistant to photodegradation under normal environmental conditions. researchgate.net

Hydrolysis : While hydrolysis can be a degradation pathway for some halogenated compounds, benzaldehydes are generally stable against it under typical environmental pH ranges.

Biotransformation by Microorganisms

Microorganisms have evolved a remarkable diversity of enzymes and metabolic pathways to break down a wide array of synthetic compounds, including halogenated aromatics. nih.gov The biodegradation of these compounds is a critical process for their removal from the environment. researchgate.net This transformation can be broadly categorized into several key stages, often involving an initial attack on the molecule, followed by dehalogenation, and eventual mineralization. nih.gov

Under anaerobic conditions (in the absence of oxygen), a primary mechanism for the breakdown of highly chlorinated aromatic compounds is reductive dehalogenation. nih.goveurochlor.org

Halorespiration : In this process, certain anaerobic bacteria use chlorinated compounds as electron acceptors in their respiration, similar to how aerobic organisms use oxygen. eurochlor.org This results in the removal of a chlorine atom and its replacement with a hydrogen atom, a process known as reductive dehalogenation. nih.gov This step is crucial as it often reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent cleavage. nih.gov

Metabolite Identification : The anaerobic degradation of 3-Chloro-5-hydroxybenzaldehyde would likely proceed through initial reductive dechlorination to yield 3-hydroxybenzaldehyde (B18108). Subsequent steps could involve the reduction of the aldehyde group to an alcohol, followed by the cleavage of the aromatic ring. Studies on related aromatic aldehydes have shown transformation by sulfate-reducing and nitrate-dissimilating bacteria under anaerobic conditions. thegoodscentscompany.com

Table 1: Potential Anaerobic Degradation Steps for this compound

Step Process Potential Reactant Potential Product
1 Reductive Dehalogenation This compound 3-hydroxybenzaldehyde
2 Aldehyde Reduction 3-hydroxybenzaldehyde 3-hydroxybenzyl alcohol

Dehalogenation, the removal of halogen atoms from a molecule, is the most critical and often the most difficult step in the degradation of halogenated organic compounds. nih.gov Microorganisms employ several enzymatic strategies to achieve this.

Reductive Dehalogenation : As mentioned, this process involves the replacement of a halogen with a hydrogen atom and is a key mechanism for anaerobes. nih.gov

Oxidative Dehalogenation : In aerobic environments, microorganisms can use oxygenases to attack the aromatic ring. Monooxygenases and dioxygenases incorporate one or two oxygen atoms, respectively, into the ring, which can lead to the formation of hydroxylated intermediates. nih.gov This hydroxylation can destabilize the carbon-halogen bond, leading to its cleavage and the removal of the halogen atom. The resulting catechols are then further degraded through ring cleavage. nih.gov

Hydrolytic Dehalogenation : This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. This is a less common pathway for aromatic compounds compared to aliphatic ones.

Table 2: Key Microbial Dehalogenation Mechanisms

Mechanism Redox Condition Key Enzymes Description
Reductive Dehalogenation Anaerobic Reductive dehalogenases Halogen is removed and replaced by a hydrogen atom; the compound acts as an electron acceptor. nih.goveurochlor.org
Oxidative Dehalogenation Aerobic Monooxygenases, Dioxygenases Oxygen is incorporated into the aromatic ring, leading to hydroxylation and subsequent elimination of the halogen. nih.gov

The complete mineralization of complex pollutants like this compound often requires the synergistic action of multiple microbial species, known as a microbial consortium. researchgate.netnih.gov A single microbial species may only be able to perform one or a few steps of the degradation pathway, leading to the accumulation of intermediate metabolites that could be toxic to the original organism. mdpi.com

Synergistic Metabolism : In a consortium, different members can carry out sequential steps in a degradation pathway. mdpi.com For example, one species might perform the initial reductive dehalogenation, while another species utilizes the resulting intermediate as its carbon source, breaking it down further. mdpi.com This division of labor prevents the buildup of harmful intermediates and allows for the complete breakdown of the parent compound to carbon dioxide and water. mdpi.com

Enhanced Efficiency : The metabolic cooperation within a consortium can lead to a more efficient and stable degradation process compared to that of individual strains. nih.gov The combination of different bacteria or fungi can effectively remove a wider range of contaminants. researchgate.net This is particularly important for the bioremediation of sites contaminated with mixtures of pollutants. researchgate.net

Table 3: Advantages of Microbial Consortia in Degradation

Advantage Description Reference
Synergistic Degradation Members degrade intermediate compounds produced by others, creating more complete metabolic pathways. mdpi.com
Reduced Intermediate Accumulation Prevents the buildup of potentially toxic intermediate products. mdpi.com
Broader Substrate Range A consortium can often degrade a wider variety of complex pollutants than a single species. nih.gov

| Enhanced Stability | The metabolic diversity of a consortium can provide greater resilience to environmental fluctuations. | nih.gov |

Analytical Methodologies for Detection and Quantification of 3 Chloro 5 Hydroxybenzaldehyde

Chromatographic Separation Techniques (e.g., HPLC, GC)

The detection and quantification of 3-Chloro-5-hydroxybenzaldehyde in various matrices are effectively achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of the method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A suitable stationary phase for the separation of substituted benzaldehydes is a C18 column. The mobile phase composition is critical for achieving good resolution and peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. For instance, a mobile phase composed of water-acetonitrile-glacial acetic acid (760:240:5, v/v/v) has been successfully used for the separation of benzaldehyde (B42025) and its related compounds researchgate.net. The inclusion of acetic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak symmetry. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores.

ParameterTypical Conditions for HPLC Analysis of Substituted Benzaldehydes
Stationary Phase C18 (e.g., Zorbax StableBond C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of water, acetonitrile, and glacial acetic acid
Detection UV/Vis at a wavelength where the analyte has significant absorbance
Flow Rate Typically 1.0 - 2.0 mL/min
Injection Volume 10 - 20 µL

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for volatile and thermally stable compounds. Given the presence of a polar hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of the analyte, as will be discussed in the following section.

The choice of the GC column is crucial for separating this compound from other components in the sample. A capillary column with a nonpolar or medium-polarity stationary phase is generally preferred. For example, a fused silica (B1680970) capillary column coated with a polysiloxane-based stationary phase can provide good resolution. The selection of the detector depends on the desired sensitivity and selectivity. A Flame Ionization Detector (FID) is a common choice for general-purpose analysis, while a Mass Spectrometer (MS) detector offers higher sensitivity and structural information for unambiguous identification.

ParameterTypical Conditions for GC Analysis of Substituted Benzaldehydes
Column Capillary column (e.g., fused silica with a polysiloxane-based stationary phase)
Carrier Gas Helium or Nitrogen
Injector Temperature Typically 250 °C
Oven Temperature Program A temperature gradient to ensure separation of compounds with different boiling points
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its detectability in both GC and HPLC by increasing its volatility, thermal stability, or detector response.

For Gas Chromatography (GC):

The primary goal of derivatization for the GC analysis of this compound is to mask the polar hydroxyl and aldehyde functional groups.

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. The resulting TMS ether is more volatile and thermally stable than the parent compound.

Acylation: The hydroxyl group can be converted to an ester using an acylating agent such as acetic anhydride (B1165640) or a perfluorinated anhydride. The resulting ester is more volatile and can be more sensitive to electron capture detection if a fluorinated acyl group is introduced.

Oximation: The aldehyde group can be converted to an oxime by reacting with a hydroxylamine (B1172632) derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This not only improves the thermal stability of the aldehyde but also introduces a strongly electron-capturing group, significantly enhancing the sensitivity of detection by an Electron Capture Detector (ECD).

Derivatization MethodReagent ExampleTarget Functional Group
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl
Acylation Acetic AnhydrideHydroxyl
Oximation O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Aldehyde

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is primarily used to enhance the UV-Vis or fluorescence detection of the analyte.

Reaction with Nitrophenylhydrazines: The aldehyde group of this compound can react with nitro-substituted phenylhydrazines, such as 3-nitrophenylhydrazine, to form a colored hydrazone. This derivative will have a maximum absorption wavelength significantly shifted to a longer, more selective wavelength, which can minimize interference from the sample matrix nih.gov.

Benzoyl Chloride Derivatization: Benzoyl chloride can react with the phenolic hydroxyl group to form a benzoate (B1203000) ester. This not only improves the chromatographic properties of the compound in reversed-phase HPLC but can also enhance UV detection.

Impurity Profiling and Quality Control in Research Samples

Impurity profiling is the identification and quantification of impurities in a substance. For research-grade this compound, it is crucial to ensure its purity and to understand the potential impurities that may be present from its synthesis.

The synthesis of this compound can give rise to various process-related impurities. A common synthetic route to hydroxybenzaldehydes involves the formylation of the corresponding phenol (B47542). For example, the synthesis of 3-chloro-2-hydroxybenzaldehyde (B16314) involves the reaction of o-chlorophenol with chloroform (B151607) in the presence of a strong base, a reaction that can also produce isomeric impurities like 3-chloro-4-hydroxybenzaldehyde (B1581250) prepchem.com. Similarly, the synthesis of this compound may involve the formylation of 3-chlorophenol, which could lead to the formation of other isomeric products.

Potential impurities in research samples of this compound can be categorized as follows:

Starting Materials: Unreacted starting materials, such as 3-chlorophenol.

Isomeric Impurities: Other isomers of chloro-hydroxybenzaldehyde that may be formed during the synthesis.

By-products: Compounds formed from side reactions, such as products of over-formylation or decomposition.

Residual Solvents: Solvents used in the synthesis and purification process.

The analytical techniques described in the previous sections, particularly HPLC and GC-MS, are essential tools for impurity profiling. A well-developed chromatographic method should be able to separate the main compound from all potential impurities. The identification of these impurities often requires the use of mass spectrometry or the synthesis of authentic impurity standards for comparison.

A general approach to impurity profiling of this compound would involve:

Method Development: Development of a high-resolution HPLC or GC method capable of separating the main peak from any minor components.

Stress Testing: Subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, light) to generate potential degradation products.

Peak Identification: Using GC-MS or LC-MS to obtain mass spectral data for the impurity peaks to aid in their identification.

Quantification: Quantifying the identified impurities using an appropriate analytical standard or by assuming a relative response factor of 1.0 in the absence of a standard.

A robust quality control program for research samples of this compound should include routine analysis by a validated chromatographic method to ensure the purity and consistency of the material.

Impurity TypePotential ExampleAnalytical Method for Detection
Starting Material 3-ChlorophenolHPLC, GC-MS
Isomeric Impurity Other chloro-hydroxybenzaldehyde isomersHPLC, GC-MS
By-product Over-formylation productsHPLC, GC-MS
Residual Solvent Toluene, DichloromethaneHeadspace GC

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-5-hydroxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves selective functionalization of benzaldehyde derivatives. For example, a Friedel-Crafts alkylation or halogenation followed by hydroxylation can introduce the chloro and hydroxy groups. Reaction conditions such as temperature (e.g., 60–80°C), choice of catalyst (e.g., AlCl₃ for chlorination), and solvent polarity significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is this compound characterized spectroscopically, and what key peaks are indicative of its structure?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) reveals characteristic aldehyde C=O stretching (~1700 cm⁻¹), phenolic O-H stretching (~3200–3500 cm⁻¹), and C-Cl vibrations (~600–800 cm⁻¹). Nuclear magnetic resonance (NMR) shows aldehyde proton signals at δ 9.8–10.2 ppm (¹H) and aromatic protons in the δ 6.5–7.5 ppm range. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.56 (C₇H₅ClO₂) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor for synthesizing Schiff bases and metal coordination complexes, which are screened for antimicrobial and anticancer activities. Its aldehyde group enables condensation reactions with amines to form imine ligands for studying enzyme inhibition (e.g., tyrosinase) .

Advanced Research Questions

Q. How do competing substituent effects (Cl, -OH) influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The electron-withdrawing chloro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Density functional theory (DFT) calculations can model charge distribution, showing reduced electron density at the aldehyde carbon, which impacts nucleophilic addition kinetics. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they addressed?

  • Methodological Answer : Polymorphism and poor crystal growth due to hydrogen bonding between hydroxyl and aldehyde groups are common. Slow evaporation in mixed solvents (e.g., ethanol/water) at controlled humidity improves crystal quality. SHELXL software is used for structure refinement, with emphasis on resolving disorder in the aldehyde moiety .

Q. How can contradictory bioactivity data for this compound derivatives be reconciled across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Rigorous purity assessment via HPLC and standardization of biological assays (e.g., MIC values for antimicrobial studies) are essential. Meta-analyses comparing substituent effects (e.g., nitro vs. methoxy groups) can identify structure-activity trends .

Q. What advanced computational methods are employed to predict the pharmacokinetic properties of this compound-derived compounds?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). ADMET predictors (e.g., SwissADME) evaluate solubility, permeability, and toxicity. QSAR models correlate substituent electronic parameters (σ, π) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.